Blasticidine S hydrochloride
Description
Blasticidine S hydrochloride is a nucleoside antibiotic widely utilized in molecular and cellular biology for selecting transfected cells harboring resistance genes such as bls, bsr, or BSD. Its molecular formula is C₁₇H₂₆N₈O₅·HCl, with a molecular weight of 458.90 g/mol . The compound is water-soluble and typically administered at concentrations of 1–50 µg/mL in mammalian cells and 50–100 µg/mL in bacterial systems . It inhibits protein synthesis by interfering with peptidyl transferase activity during ribosomal translation, leading to premature termination .
Properties
IUPAC Name |
(2S,3S,6R)-3-[[(3R)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H/t9-,10+,13-,14+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYQOXRCNEATG-ZAYJLJTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648678 | |
| Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3513-03-9 | |
| Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Blasticidine S hydrochloride (Blasticidin S HCl) is a potent nucleoside antibiotic derived from the bacterium Streptomyces griseochromogenes. It exhibits a broad spectrum of biological activity, primarily functioning as an inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. This article delves into its mechanisms of action, applications, and recent research findings, supported by data tables and case studies.
Blasticidin S HCl operates by binding to the ribosomal P-site, which enhances the binding of transfer RNA (tRNA) and subsequently inhibits peptide bond formation. This action effectively disrupts the translation process, preventing cells from synthesizing proteins necessary for growth and survival .
Key Mechanisms:
- Inhibition of Translation: Blasticidin S HCl competes with puromycin for the same binding site on the ribosome, leading to a blockade in the termination stage of translation .
- Target Spectrum: The compound is effective against a variety of organisms including bacteria, fungi, nematodes, and tumor cells .
Biological Activity Overview
Blasticidin S HCl demonstrates significant biological activity across various cell types. Its efficacy can be summarized in the following table:
| Type of Cell | Activity | Concentration Range |
|---|---|---|
| Bacterial Cells | Inhibits growth | 1-30 µg/mL |
| Eukaryotic Cells | Selection for genetically modified cells | 2-300 µg/mL |
| Tumor Cells | Cytotoxic effects | Variable (dependent on cell line) |
Applications in Research
Blasticidin S HCl is widely used in molecular biology as a selection agent for cells that express blasticidin resistance genes (bsr or BSD). This application is crucial for creating stable cell lines for genetic studies.
Case Studies:
- Cancer Research: In a study involving human breast cancer stem/progenitor cells (AS-B145 and BT-474), Blasticidin S was utilized to select transfected cells, demonstrating its role in studying tumor initiation and resistance to therapy .
- Antimicrobial Development: Recent semisynthetic modifications of Blasticidin S have led to derivatives with enhanced activity against Gram-positive bacteria while maintaining lower cytotoxicity against human cells. These modifications aim to improve selectivity indices and therapeutic potential .
Comparative Efficacy
A comparative analysis of Blasticidin S HCl and its derivatives reveals variations in antimicrobial potency. The following table summarizes findings from recent studies:
| Compound | MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| Blasticidin S | 2-8 | 10-15 | <1 |
| Amide Derivative P10 | 0.5-4 | 20-30 | >5 |
| Other Derivatives | 1-6 | 15-25 | >3 |
Scientific Research Applications
Key Applications
-
Gene Selection
- Blasticidine S-HCl is widely used as a selection agent in genetic engineering. Cells that have been successfully transformed with plasmids containing the Blasticidin resistance gene (such as bsr or BSD) can survive in the presence of this antibiotic. This allows researchers to isolate genetically modified cells efficiently .
- Stable Cell Line Development
- Functional Genomics
- Protein Production
- Antiviral and Antitumor Properties
Comparative Data on Efficacy
The following table summarizes the effectiveness of Blasticidin S-HCl against various pathogens and its selectivity index compared to other antibiotics:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Selectivity Index (SI) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | < 1 | Resistance observed in certain strains |
| Pseudomonas aeruginosa | 2 µg/mL | 1 | Activity improved with derivatives |
| Escherichia coli | 1 µg/mL | > 1 | Effective against wild-type strains |
| Enterococcus faecalis | 0.25 µg/mL | < 1 | Limited selectivity |
| Cancer Cell Lines | Varies | N/A | Exhibits cytotoxic effects |
Case Studies
- Gene Editing with CRISPR/Cas9 : A recent study demonstrated the use of Blasticidin S-HCl as a selection agent in CRISPR/Cas9 genome editing experiments. Cells modified to express a resistance gene were successfully isolated, showcasing the compound's utility in cutting-edge genetic research .
- Derivatization for Enhanced Activity : Research focused on semisynthetic derivatives of Blasticidin S has shown improved antibacterial activity against Gram-positive bacteria while reducing cytotoxicity towards human cells. These derivatives have been optimized for better selectivity indices, indicating potential for clinical applications .
Advantages of Blasticidin S Hydrochloride
- High Efficiency : Effective at low concentrations, allowing for rapid selection of genetically modified cells.
- Broad Spectrum : Active against a wide range of organisms including bacteria, fungi, and tumor cells.
- Clear Selection Process : Facilitates straightforward identification of successful transformations due to rapid action against non-resistant cells.
- Water Solubility : Highly soluble in water, making it easy to incorporate into various laboratory protocols .
Comparison with Similar Compounds
Comparison with Similar Compounds
Blasticidine S hydrochloride belongs to a class of selection antibiotics used in genetic engineering. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Comparison of Selection Antibiotics
Mechanistic and Functional Differences
Target Specificity :
- Blasticidine S and puromycin both target ribosomal translation but differ in resistance genes and potency. Blasticidine S requires lower concentrations (1–50 µg/mL) in mammalian cells compared to G-418 (100–800 µg/mL) .
- Hygromycin B and Zeocin act on distinct pathways: Hygromycin disrupts elongation, while Zeocin induces DNA damage .
Resistance Genes :
- Blasticidine S resistance is conferred by acetyltransferase (bls) or deaminase (bsr, BSD) genes, whereas puromycin resistance relies on the pac gene encoding a puromycin N-acetyltransferase .
Cytotoxicity :
- Blasticidine S exhibits lower cytotoxicity in mammalian cells compared to Zeocin, which requires light protection due to photosensitivity .
Experimental Flexibility :
- Blasticidine S is often paired with G418 in dual-selection systems (e.g., Tet-On/Tet-Off), enabling precise control of gene expression .
Research Findings
- In CRISPR/Cas9 workflows, Blasticidine S (10 µg/mL) effectively selects for transfected sheep fibroblasts without off-target effects .
- Compared to puromycin, Blasticidine S shows faster selection kinetics (24–48 hours vs. 72 hours for puromycin) in lentiviral vector production .
- A study using 3T3-L1 adipocytes demonstrated that Blasticidine S at 15 µg/mL achieved >95% selection efficiency, comparable to hygromycin B but with reduced metabolic stress .
Preparation Methods
Key Fermentation Parameters:
-
Culture Medium : Typically contains carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals.
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pH and Temperature : Maintained at neutral pH (6.5–7.5) and 28–30°C for optimal bacterial growth.
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Harvesting : Antibiotic production peaks during the late logarithmic phase, after 5–7 days of incubation.
Total Chemical Synthesis of Blasticidin S
The first total synthesis of Blasticidin S, reported by Ichikawa et al. (2004), involves coupling two key components: cytosinine and blastidic acid. This method enables precise control over stereochemistry and functional group placement, critical for biological activity.
Synthesis of Cytosinine
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Starting Material : 2-Acetoxy-D-glucal is converted to allyl cyanate 24 , which undergoes a sigmatropic rearrangement to yield 2,3-dideoxy-4-amino-D-hex-2-enopyranose (26a ).
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Functionalization : Oxidation and protection steps produce methyl hex-2-enopyranouronate (29 ), followed by Vorbrüggen glycosylation with cytosine to form protected cytosinine (32 ).
Synthesis of Blastidic Acid
Coupling and Deprotection
Cytosinine (32 ) and blastidic acid (47 ) are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in the presence of hydroxybenzotriazole (HOBt). Global deprotection of the intermediate (54 ) with trifluoroacetic acid affords Blasticidin S, which is then converted to the hydrochloride salt.
Yield Data for Total Synthesis
| Component | Steps | Overall Yield |
|---|---|---|
| Cytosinine (32 ) | 11 | 4.0% |
| Blastidic Acid (47 ) | 9 | 23% |
| Final Product (1 ) | 20 | 1.8% |
Semisynthetic Modifications and Derivative Preparation
Recent advancements focus on modifying Blasticidin S to enhance stability and reduce cytotoxicity. Powers et al. (2021) developed a semisynthetic route to generate C6′ amide derivatives:
Protocol for Methyl Ester Formation
Amide Derivative Synthesis
Protected ester 5 reacts with primary or secondary amines (e.g., methylamine, propargylamine) in methanol to produce Boc-protected amides (6–14 ). Deprotection with HCl yields Blasticidin S hydrochloride derivatives.
Reaction Conditions and Yields
| Amine | Reaction Time | Yield |
|---|---|---|
| Methylamine | 24 h | 92% |
| Propargylamine | 48 h | 85% |
| Phenethylamine | 48 h | 78% |
Laboratory Preparation of Stock Solutions
Blasticidin S hydrochloride is typically solubilized in water or buffer for cell culture applications. Key protocols include:
Standard Stock Solution Preparation
-
Solubilization : Dissolve 5–10 mg/mL in sterile water or 20 mM HEPES (pH 7.2).
-
Filtration : Sterilize using a 0.22 µm membrane filter.
-
Storage : Aliquot and store at 4°C for short-term use or −20°C for long-term stability.
Dilution Guidelines for Mammalian Cells
| Cell Line | Working Concentration |
|---|---|
| HeLa | 5–10 µg/mL |
| AS-B145 | 2–5 µg/mL |
| BT-474 | 3–7 µg/mL |
Note : A kill curve is recommended to determine optimal concentrations for untested cell lines.
Industrial-Scale Manufacturing and Formulation
Industrial production employs large-scale fermentation followed by salt formation. The hydrochloride salt is preferred over the native form due to improved solubility and reduced phytotoxicity.
Critical Quality Control Parameters
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Solubility | ≥92 mg/mL in water |
| Residual Solvents | ≤0.1% (v/v) |
Q & A
Q. How should researchers determine effective concentration ranges for Blasticidine S hydrochloride in mammalian cell lines?
Methodological Answer:
- Begin with literature-derived ranges (e.g., 2.5–30 µg/mL depending on cell type) and perform kill curve assays. For example:
| Cell Line | Medium | Recommended Concentration (µg/mL) | Reference |
|---|---|---|---|
| HEK 293 | DMEM | 5–15 | |
| HeLa | DMEM | 2.5–10 | |
| Neuro2a | DMEM | 30 |
- Validate via viability assays (e.g., MTT) over 7–14 days. Start with lower concentrations to minimize cytotoxicity.
Q. What are the optimal storage and preparation protocols for this compound?
Methodological Answer:
Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?
Methodological Answer:
- Contradictory evidence exists: Some sources claim solubility in DMSO/ethanol , while others report insolubility . To avoid experimental variability:
- Use aqueous buffers (HEPES/PBS) for reconstitution, as validated in mammalian studies .
- Pre-test solubility in alternative solvents (e.g., dilute HCl) with pH adjustment to 7.0–7.5 .
Advanced Research Questions
Q. How can researchers address variable protein synthesis inhibition efficiency across eukaryotic cell lines?
Methodological Answer:
- Factors influencing efficacy include:
Q. What strategies mitigate cross-resistance between Blasticidine S and other antibiotics (e.g., puromycin, hygromycin B)?
Methodological Answer:
- Blasticidine S targets the peptidyl transferase center of ribosomes, distinct from puromycin (translation termination) or hygromycin B (rRNA binding).
- Validate cross-resistance via:
Q. How can pH modulation enhance Blasticidine S efficacy in bacterial systems like E. coli?
Methodological Answer:
- Alkaline pH (≥8.0) increases protonation, improving membrane penetration. Protocol:
- Prepare low-salt LB agar adjusted to pH 8.0 with NaOH.
- Use 100 µg/mL Blasticidine S for E. coli selection and validate colony formation against a no-antibiotic control .
Data Contradiction Analysis
Q. Why do solubility profiles conflict across technical documents?
Critical Analysis:
- Discrepancies arise from variations in purity grades (e.g., >95% vs. analytical-grade) and batch-specific formulations . For example:
- (soluble in DMSO) may refer to lower-purity research-grade batches.
- (insoluble in DMSO) aligns with HPLC-grade specifications requiring aqueous buffers .
- Recommendation: Cross-reference Certificates of Analysis (CoA) from suppliers and validate solubility empirically.
Methodological Best Practices
- Titration : Always perform dose-response curves for new cell lines.
- Sterility : Filter all working solutions to prevent microbial contamination.
- Cytotoxicity Controls : Include untreated and solvent-only controls in assays .
For further protocol optimization, consult peer-reviewed studies using Blasticidine S in analogous systems (e.g., yeast, primary neurons) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
